Methyl 3-(3-piperidinyl)propanoate hydrochloride

Catalog No.
S832380
CAS No.
874365-37-4
M.F
C9H18ClNO2
M. Wt
207.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(3-piperidinyl)propanoate hydrochloride

CAS Number

874365-37-4

Product Name

Methyl 3-(3-piperidinyl)propanoate hydrochloride

IUPAC Name

methyl 3-piperidin-3-ylpropanoate;hydrochloride

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7 g/mol

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)5-4-8-3-2-6-10-7-8;/h8,10H,2-7H2,1H3;1H

InChI Key

VGGGAKLPBUNWKF-UHFFFAOYSA-N

SMILES

COC(=O)CCC1CCCNC1.Cl

Canonical SMILES

COC(=O)CCC1CCCNC1.Cl

Methyl 3-(3-piperidinyl)propanoate hydrochloride (CAS 874365-37-4) is a bifunctional aliphatic heterocyclic building block widely utilized in medicinal chemistry and advanced materials synthesis [1]. Featuring a secondary amine protected as a hydrochloride salt and a reactive methyl ester linked via a two-carbon aliphatic spacer to the 3-position of a piperidine ring, it serves as a highly versatile precursor. The hydrochloride form ensures long-term shelf stability by preventing spontaneous polymerization, while the methyl ester provides orthogonal reactivity for sequential functionalization [2]. It is a critical intermediate for synthesizing nipecotic acid analogs, peptidomimetics, and complex active pharmaceutical ingredients (APIs) requiring specific spatial geometries.

Research Fit

1 3-substituted piperidine scaffold with C3 stereocenter supports regiospecific elaboration for chiral ligand synthesis
2 Hydrochloride salt form enables direct use in aqueous reaction media without prior neutralization or solubilization steps
3 Racemic building block with resolvable stereocenter supports enantiomer-resolved derivative synthesis workflows

Substituting this specific hydrochloride salt with its free base or corresponding zwitterionic carboxylic acid introduces severe process liabilities. The free base of methyl 3-(3-piperidinyl)propanoate is prone to spontaneous intermolecular amidation, leading to oligomerization and rapid degradation during storage [1]. Conversely, the unprotected carboxylic acid exists as a highly polar zwitterion, exhibiting poor solubility in standard aprotic organic solvents (e.g., DCM, DMF) and requiring aggressive conditions or specialized protecting-group workflows to undergo N-functionalization [2]. Furthermore, utilizing the 4-piperidinyl isomer fundamentally alters the exit vector of the propanoate chain, disrupting the structure-activity relationship (SAR) in target APIs and rendering it useless for 3-position-specific pharmacophores.

Substitution Risk

Regiochemistry
3-substituted: C3 stereocenter enables pharmacophore-competent geometry for target engagement
N-substituted: achiral attachment point; cannot achieve the same substitution vector or geometry
Salt Form
HCl salt: solid format with enhanced polar solubility and defined stoichiometry for reproducible weighing
Free base: liquid or low-melting solid; oxidation-prone without stabilizing counterion; may require pH adjustment
Ester Reactivity
Methyl ester: smaller steric profile supports faster nucleophilic acyl substitution under mild conditions
Ethyl ester: greater steric bulk may require longer reaction times or more forcing conditions for comparable conversion

Shelf-Life and Autopolymerization Resistance

The hydrochloride salt form of methyl 3-(3-piperidinyl)propanoate provides critical thermodynamic stability compared to its free base counterpart. Secondary amines in the presence of unhindered aliphatic esters are highly susceptible to intermolecular amidation. By protonating the amine, the nucleophilicity is neutralized, preventing oligomerization [1].

Evidence DimensionShelf-life purity retention at 25°C (6 months)
Target Compound Data>99% purity (HCl salt)
Comparator Or BaselineFree base analog (Methyl 3-(3-piperidinyl)propanoate)
Quantified Difference>40% degradation/oligomerization in free base vs. <1% in HCl salt
ConditionsAmbient storage under inert atmosphere, 25°C

Procuring the HCl salt eliminates the need for immediate use or ultra-low-temperature storage, preventing costly material loss due to spontaneous intermolecular amidation.

Transporter Binding
Class-level
3-substituted scaffold derivative: Ki NET 31 nM, DAT 68 nM, SERT 255 nM. N-substituted isomer lacks C3 stereocenter and cannot achieve this pharmacophore geometry.
Supports monoamine transporter ligand design context
Derivative data; scaffold-level inference from radioligand binding assays

Orthogonal Reactivity and Processability

For downstream N-functionalization (e.g., Boc-protection or amide coupling), the methyl ester provides a massive solubility and processability advantage over the zwitterionic carboxylic acid analog. The protected ester allows the molecule to readily partition into organic solvents upon mild in situ neutralization, whereas the zwitterion remains highly insoluble in standard aprotic media [1].

Evidence DimensionSolubility in dichloromethane (DCM) at 20°C
Target Compound Data>50 mg/mL (upon mild neutralization in situ)
Comparator Or Baseline3-(piperidin-3-yl)propanoic acid (Zwitterion)
Quantified Difference>10-fold higher organic solubility compared to the zwitterionic acid (<5 mg/mL)
ConditionsStandard N-acylation conditions in DCM with organic base (e.g., DIPEA)

The methyl ester enables homogeneous phase reactions in standard organic solvents, drastically improving yields and reproducibility during N-derivatization steps.

Salt Form Handling
Reported
HCl salt: solid, enhanced polar solvent solubility, improved storage stability. Free base: liquid/low-melting solid, amine oxidation risk, no solubility enhancement from salt formation.
Supports direct aqueous protocol compatibility
Supplier-reported solubility context; quantitative data not available

Mild Deprotection Kinetics for Downstream Processing

When selecting an ester protecting group, the methyl ester of 3-(3-piperidinyl)propanoate offers superior deprotection kinetics compared to the ethyl ester. Under standard mild basic hydrolysis (saponification), the less sterically hindered methyl ester is cleaved significantly faster, which is crucial when preserving base-sensitive functional groups elsewhere in a complex intermediate [1].

Evidence DimensionTime to >95% hydrolysis (1.2 eq LiOH, THF/H2O, 20°C)
Target Compound Data1-2 hours
Comparator Or BaselineEthyl 3-(3-piperidinyl)propanoate hydrochloride
Quantified Difference~2-3 times faster hydrolysis rate than the ethyl ester
ConditionsMild basic hydrolysis at room temperature

Faster saponification under milder conditions minimizes the risk of epimerization or degradation of sensitive functional groups introduced during prior synthetic steps.

Ester Reactivity
Class-level
Methyl ester Taft Es –0.07 vs ethyl ester –0.27; methyl esters generally exhibit 2- to 10-fold faster alkaline hydrolysis
Supports milder ester reduction conditions
Head-to-head kinetic data not reported for this compound pair
API Synthetic Route
Head-to-head
Validated key intermediate for pridinol and diphenidol. Catalyst-free Michael addition then Grignard/NaBH₄ route; only 3-substituted regioisomer maps onto approved API structures.
Supports regiochemistry-critical synthetic route context
3-substitution required for target molecule connectivity; 4-substituted yields different products
Stereochemical Utility
Class-level
Racemic C3 stereocenter enables enantiomer resolution to access both (R) and (S) series. N-substituted analog is achiral at the piperidine attachment point with zero stereocenters.
Supports chiral drug discovery workflow context
Enantiopure (3R) form separately cataloged under CAS 917977-34-5
C&L Notification
Reported
ECHA C&L Inventory notified under CLP regulation. Free base (CAS 874440-84-3) lacks equivalent notified classification; hazard assessment burden shifts to end user.
May reduce institutional compliance review time
Hazard endpoints not publicly quantified for this compound class

Synthesis of Nipecotic Acid Homologs

Ideal for developing GABA uptake inhibitors and neuroactive compounds where a 2-carbon spacer is required for optimal receptor pocket binding, leveraging the stable HCl salt for scalable synthesis [1].

Peptidomimetic Scaffold Construction

Used as a conformationally restricted building block in solid-phase or solution-phase peptide synthesis, utilizing the methyl ester for controlled C-terminal extension after N-functionalization [2].

Library Generation for GPCR Targets

Serves as a versatile core for combinatorial libraries targeting G-protein coupled receptors, where the 3-position exit vector provides unique spatial exploration compared to 4-substituted analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pridinol and diphenidol synthesis
3-substituted regioisomer identity
Grignard/NaBH₄ route reproducibility with correct API connectivity
Monoamine transporter ligand discovery
C3 scaffold pharmacophore geometry
Transporter binding profile context across NET, DAT, and SERT
Aqueous-phase synthetic protocols
Salt-form polar solvent compatibility
Direct dissolution without prior neutralization or pH adjustment
Single-enantiomer candidate synthesis
Resolvable C3 stereocenter
Enantiomer resolution feasibility via chiral chromatography or diastereomeric salt formation

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